molecular formula C25H21FN2O4 B15028622 2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B15028622
M. Wt: 432.4 g/mol
InChI Key: SVCZIMCBFFSULP-UHFFFAOYSA-N
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Description

2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactionsFor example, the Suzuki–Miyaura coupling reaction is often employed to introduce the fluorophenyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a chromone derivative, while reduction of the carbonitrile group may produce an amino-chromene compound.

Scientific Research Applications

2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-{3-methoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-4-{3-ethoxy-4-[(4-chlorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The unique combination of functional groups in 2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile contributes to its distinct chemical properties and potential applications. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

2-amino-4-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H21FN2O4/c1-2-30-23-11-16(5-10-21(23)31-14-15-3-6-17(26)7-4-15)24-19-9-8-18(29)12-22(19)32-25(28)20(24)13-27/h3-12,24,29H,2,14,28H2,1H3

InChI Key

SVCZIMCBFFSULP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=C(C=C4)F

Origin of Product

United States

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